molecular formula C21H30O7 B12401006 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside

2-Desoxypleniradin-4-0-a-L-rhamnopyranoside

Cat. No.: B12401006
M. Wt: 394.5 g/mol
InChI Key: XUPDHFIEIOXDJS-RYIXLMPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is a flavonoid compound that can be isolated from the plant Helenium radiatum . Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties.

Preparation Methods

2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is typically isolated from natural sources, specifically from Helenium radiatum . The isolation process involves extracting the compound from the plant material using solvents, followed by purification steps such as chromatography. There is limited information available on synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.

Chemical Reactions Analysis

As a flavonoid, 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside can undergo various chemical reactions, including:

    Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.

    Substitution: Flavonoids can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Desoxypleniradin-4-0-a-L-rhamnopyranoside has several scientific research applications, including:

    Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.

    Biology: The compound is investigated for its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research explores its potential therapeutic effects, including its role in preventing or treating diseases related to oxidative stress and inflammation.

    Industry: It may be used in the development of natural health products and supplements due to its beneficial properties.

Mechanism of Action

The mechanism of action of 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside involves its interaction with various molecular targets and pathways. As an antioxidant, it can neutralize free radicals and reduce oxidative stress. It may also modulate signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and cytoprotective effects .

Comparison with Similar Compounds

2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is unique among flavonoids due to its specific structure and source. Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin, which also exhibit antioxidant and anti-inflammatory properties.

Properties

Molecular Formula

C21H30O7

Molecular Weight

394.5 g/mol

IUPAC Name

(3aR,5aS,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-8-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C21H30O7/c1-9-7-15-13(10(2)19(25)27-15)8-14-12(9)5-6-21(14,4)28-20-18(24)17(23)16(22)11(3)26-20/h7,11-18,20,22-24H,2,5-6,8H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17+,18+,20?,21+/m0/s1

InChI Key

XUPDHFIEIOXDJS-RYIXLMPRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@@H](C=C3C)OC(=O)C4=C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2(CCC3C2CC4C(C=C3C)OC(=O)C4=C)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.